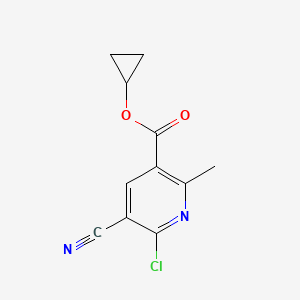
(2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclopentane ring substituted with two methyl groups, a ketone, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diketone or a keto ester, followed by selective reduction and functional group transformations. The reaction conditions typically involve the use of strong acids or bases, reducing agents like sodium borohydride, and various solvents such as ethanol or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve high yields and enantioselectivity. For example, the use of engineered yeast strains or other microorganisms can facilitate the production of chiral intermediates, which can then be converted to the desired compound through chemical transformations.
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a diketone or a carboxylic acid derivative.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of acid catalysts or coupling agents like dicyclohexylcarbodiimide.
Major Products:
Oxidation: Formation of diketones or carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other functionalized derivatives.
Scientific Research Applications
(2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar chiral centers but different functional groups.
Citric acid: A tricarboxylic acid with similar chemical properties but different structure and applications.
Cyclopentanone derivatives: Compounds with similar cyclopentane rings but different substituents.
Uniqueness: (2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
921210-56-2 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-3-6(9)7(5(4)2)8(10)11/h4-5,7H,3H2,1-2H3,(H,10,11)/t4-,5+,7?/m0/s1 |
InChI Key |
ULSQSYZPZBSCCO-YQGMFIQUSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C([C@@H]1C)C(=O)O |
Canonical SMILES |
CC1CC(=O)C(C1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)

![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)

![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)




